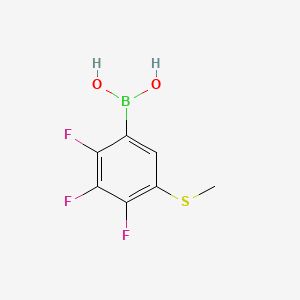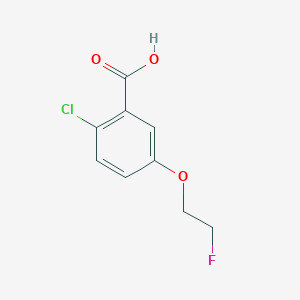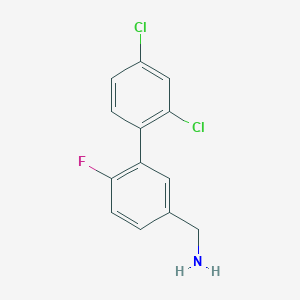
C-(2',4'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the halogenation of biphenyl derivatives followed by amination For example, a biphenyl compound can be subjected to chlorination and fluorination reactions to introduce the desired halogen atoms at specific positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can modify the halogenated positions or the methanamine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.
Applications De Recherche Scientifique
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism by which (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanamine group allows the compound to form specific interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-fluorophenol: Similar halogenation pattern but lacks the biphenyl structure.
2,6-Dichloro-4-fluorophenol: Another halogenated phenol with a different substitution pattern.
2,4-Dichloro-6-methylphenol: Contains a methyl group instead of a fluorine atom.
Uniqueness
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific combination of halogen atoms and the methanamine group attached to the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10Cl2FN |
|---|---|
Poids moléculaire |
270.13 g/mol |
Nom IUPAC |
[3-(2,4-dichlorophenyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10Cl2FN/c14-9-2-3-10(12(15)6-9)11-5-8(7-17)1-4-13(11)16/h1-6H,7,17H2 |
Clé InChI |
CRHWIRYKBBYOCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)C2=C(C=C(C=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


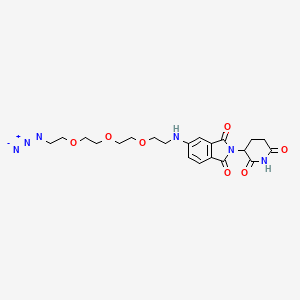
![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)

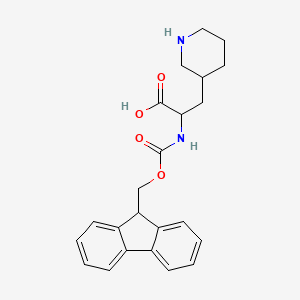


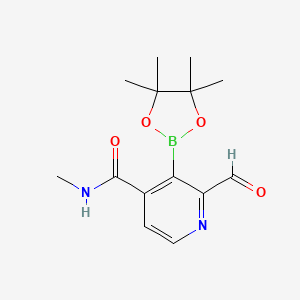
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
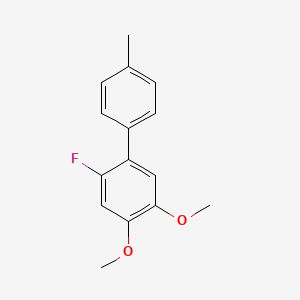
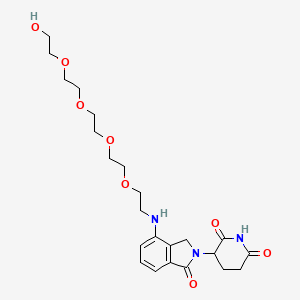
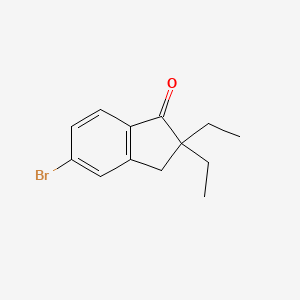
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
